4-Chloro-2,5-dimethoxyaniline physical and chemical properties
4-Chloro-2,5-dimethoxyaniline physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,5-dimethoxyaniline is a substituted aniline (B41778) that serves as a crucial intermediate in the synthesis of a variety of organic compounds, most notably in the production of dyes and pigments.[1][2] Its unique structural features, including the presence of chloro and methoxy (B1213986) groups on the aniline ring, also make it a compound of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-2,5-dimethoxyaniline, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities.
Chemical and Physical Properties
4-Chloro-2,5-dimethoxyaniline is a crystalline solid that is off-white to brown in color.[3] A summary of its key physical and chemical properties is presented in the tables below.
Identification
| Identifier | Value |
| IUPAC Name | 4-chloro-2,5-dimethoxyaniline[4] |
| CAS Number | 6358-64-1[4] |
| Molecular Formula | C₈H₁₀ClNO₂[4] |
| Molecular Weight | 187.62 g/mol [4] |
| Canonical SMILES | COC1=CC(=C(C=C1N)OC)Cl[4] |
| InChI Key | YGUFQYGSBVXPMC-UHFFFAOYSA-N[4] |
Physical Properties
| Property | Value | Reference |
| Melting Point | 118-122 °C | [5] |
| Boiling Point | 310.2 ± 37.0 °C (Predicted) | [3] |
| Appearance | Off-white to light brown solid | [5] |
| Solubility | Soluble in polar organic solvents like ethanol (B145695) and methanol.[1] Poorly soluble in water.[1] | [1] |
Spectral Data
| Spectroscopic Technique | Key Data |
| ¹H NMR | Spectral data available in various databases. |
| ¹³C NMR | Spectral data available in various databases. |
| Infrared (IR) | Characteristic peaks corresponding to N-H, C-H, C=C (aromatic), C-O, and C-Cl bonds. |
| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern consistent with the structure. |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of 4-Chloro-2,5-dimethoxyaniline.
Synthesis of 4-Chloro-2,5-dimethoxyaniline
A common method for the synthesis of 4-Chloro-2,5-dimethoxyaniline is the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379).[6]
Materials:
-
4-chloro-2,5-dimethoxynitrobenzene
-
Ethanol (or other suitable solvent)[7]
-
Supported nickel catalyst (e.g., Ni on TiO₂-Al₂O₃) or Platinum-on-carbon catalyst[6]
-
Hydrazine (B178648) hydrate[6] or Hydrogen gas[6]
-
Reaction vessel with stirring and temperature control
Procedure:
-
In a reaction vessel, dissolve 4-chloro-2,5-dimethoxy nitrobenzene (B124822) in ethanol.
-
Add the supported nickel catalyst to the solution.
-
While stirring, add hydrazine hydrate (B1144303) dropwise to the mixture at a controlled temperature (typically 70-90 °C).[6] Alternatively, for catalytic hydrogenation, introduce hydrogen gas under pressure in the presence of a platinum-on-carbon catalyst.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
The filtrate containing 4-Chloro-2,5-dimethoxyaniline can then be subjected to crystallization for purification.[6]
A visual representation of the synthesis workflow is provided below.
Caption: Workflow for the synthesis of 4-Chloro-2,5-dimethoxyaniline.
Purification by Recrystallization
Recrystallization is a standard technique to purify solid organic compounds.
Materials:
-
Crude 4-Chloro-2,5-dimethoxyaniline
-
Suitable solvent (e.g., ethanol-water mixture)[7]
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude 4-Chloro-2,5-dimethoxyaniline in a minimum amount of hot solvent in an Erlenmeyer flask.[8]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.[8]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[8]
-
Wash the crystals with a small amount of cold solvent.[8]
-
Dry the purified crystals in a vacuum oven.
Analytical Methods
Materials:
-
Purified 4-Chloro-2,5-dimethoxyaniline
-
Capillary tube
-
Melting point apparatus
Procedure:
-
Pack a small amount of the dry, purified compound into a capillary tube.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block slowly, at a rate of 1-2 °C per minute, near the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire solid has melted. This range is the melting point.
TLC is a quick and effective method to assess the purity of the compound and monitor reaction progress.
Materials:
-
TLC plate (silica gel)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Spotting capillary
-
UV lamp for visualization
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent.
-
Using a spotting capillary, apply a small spot of the solution onto the baseline of the TLC plate.[9]
-
Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline.[9]
-
Allow the solvent to ascend the plate until it is near the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Visualize the spots under a UV lamp and calculate the Retention Factor (Rf) value.
An illustrative workflow for the analysis of 4-Chloro-2,5-dimethoxyaniline is presented below.
Caption: General analytical workflow for 4-Chloro-2,5-dimethoxyaniline.
Biological Activity and Applications
While primarily utilized as a chemical intermediate, 4-Chloro-2,5-dimethoxyaniline and related substituted anilines have been investigated for their biological activities.
Toxicity
Toxicological data is crucial for assessing the safety profile of a chemical. The following table summarizes the available acute toxicity data for 4-Chloro-2,5-dimethoxyaniline.
| Test Organism | Route | Metric | Value | Reference |
| Rat (female) | Oral | LD50 | 1260 mg/kg bw | [10][11] |
| Rat (male/female) | Dermal | LD50 | > 2000 mg/kg bw | [10][11] |
| Zebrafish (Danio rerio) | - | LC50 (96h) | 111 mg/L | [10][11] |
| Water flea (Daphnia magna) | - | EC50 (48h) | 6.47 mg/L | [10][11] |
| Algae (Desmodesmus subspicatus) | - | EC50 (72h) | 5.45 mg/L | [10][11] |
These data indicate that 4-Chloro-2,5-dimethoxyaniline is harmful if swallowed and is toxic to aquatic life.[10][11]
Enzyme Interactions and Drug Development
Substituted anilines are a common scaffold in medicinal chemistry and have been used to study enzyme interactions.[1] While specific signaling pathways directly modulated by 4-Chloro-2,5-dimethoxyaniline are not well-documented in publicly available literature, its structural motifs are present in molecules with known biological activities. For instance, some aniline derivatives exhibit antimicrobial properties.[12]
The potential for 4-Chloro-2,5-dimethoxyaniline to serve as a precursor for biologically active compounds is an area of active research.[1] Its derivatives could be screened for various therapeutic targets, including enzymes and receptors.
Applications in Azo Dye Synthesis
A primary application of 4-Chloro-2,5-dimethoxyaniline is in the synthesis of azo dyes.[1] The synthesis involves a diazotization reaction followed by a coupling reaction.
Diazotization Reaction:
-
4-Chloro-2,5-dimethoxyaniline is treated with a cold, acidic solution of sodium nitrite (B80452) to form a diazonium salt.
Coupling Reaction: 2. The diazonium salt is then reacted with a coupling agent (e.g., a phenol (B47542) or another aromatic amine) to form the azo dye.
The general logical relationship for this process is depicted below.
Caption: Logical steps in the synthesis of an azo dye from 4-Chloro-2,5-dimethoxyaniline.
Safety and Handling
4-Chloro-2,5-dimethoxyaniline is harmful if swallowed and may cause skin and eye irritation.[10][13] It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Avoid creating dust.[13] Store in a tightly closed container in a cool, dry place.[11]
Conclusion
4-Chloro-2,5-dimethoxyaniline is a versatile chemical intermediate with well-defined physical and chemical properties. The experimental protocols provided in this guide offer a foundation for its synthesis, purification, and analysis in a laboratory setting. While its primary application lies in the dye industry, its structural similarity to other biologically active anilines suggests potential for further investigation in drug discovery and development. Researchers should proceed with appropriate safety precautions due to its toxicity. Future studies elucidating its specific interactions with biological targets and signaling pathways would be of significant interest to the scientific community.
References
- 1. 4-Chloro-2,5-dimethoxyaniline | 6358-64-1 | Benchchem [benchchem.com]
- 2. 4-chloro-2,5-dimethoxyaniline | 6358-64-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. 2,5-Dimethoxy-4-chloroaniline | 6358-64-1 [chemicalbook.com]
- 4. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2,5-dimethoxyaniline | 6358-64-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iitg.ac.in [iitg.ac.in]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [mdpi.com]
- 13. fishersci.com [fishersci.com]
